molecular formula C10H8N2O3 B1209715 2-Methyl-4-nitroquinoline 1-oxide CAS No. 4831-62-3

2-Methyl-4-nitroquinoline 1-oxide

Cat. No. B1209715
CAS RN: 4831-62-3
M. Wt: 204.18 g/mol
InChI Key: YRPLTHBJMGSMKH-UHFFFAOYSA-N
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Description

2-Methyl-4-nitroquinoline 1-oxide is a derivative of 4-Nitroquinoline 1-oxide (4NQO), a quinoline derivative and a tumorigenic compound . 4NQO is known to mimic the biological effects of ultraviolet light on various organisms . Both 4NQO and its reduced metabolite 4-hydroxyaminoquinoline 1-oxide (4HAQO) bind covalently to cellular macromolecules such as nucleic acids and proteins .


Synthesis Analysis

The synthesis of 2-methylquinoline and its derivatives have shown substantial biological activities . The Doebner–von Miller reaction is considered the best technique for the synthesis of 2-methylquinoline .


Molecular Structure Analysis

The molecular structure of 2-Methyl-4-nitroquinoline 1-oxide is similar to that of 4-Nitroquinoline 1-oxide, which has a chemical formula of C9H6N2O3 .


Chemical Reactions Analysis

4-Nitroquinoline 1-oxide (4NQO) and its derivatives react with genomic DNA to form stable quinoline monoadducts, which are highly mutagenic and genotoxic .

Scientific Research Applications

Detoxification Mechanisms

4-Nitroquinoline 1-oxide (NQO) is a potent cytotoxic and genotoxic compound. Research by Peklak-Scott et al. (2005) explored its detoxification, highlighting the role of glutathione, glutathione S-transferase, and MRP1 in NQO detoxification. These components act together to reduce NQO's chemical reactivity, thereby offering protection against its cytotoxic and genotoxic effects (Peklak-Scott, Townsend, & Morrow, 2005).

Mutagenic Spectrum Analysis

Downes et al. (2014) used 4-Nitroquinoline 1-oxide in their study on Aspergillus nidulans to analyze its mutagenic spectrum. This research provides valuable insights into the DNA damage and DNA repair mechanisms induced by NQO, offering a broader understanding of its mutagenic potential (Downes, Chonofsky, Tan, Pfannenstiel, Reck-Peterson, & Todd, 2014).

Cancer Research Models

Vitale-Cross et al. (2009) detailed the development of a mouse model for 4-nitroquinoline-1 oxide-induced oral carcinogenesis. This model helps in understanding the molecular pathways involved in oral cancer and evaluating potential prevention and treatment strategies (Vitale-Cross, Czerninski, Amornphimoltham, Patel, Molinolo, & Gutkind, 2009).

Comparative Molecular Alterations

The study by Yang et al. (2013) compared molecular alterations in 4-nitroquinoline 1-oxide-induced oral and esophageal cancer in mice with those in human esophageal cancer. This research is significant in understanding the molecular mechanisms of carcinogenesis and the potential for targeted cancer therapy (Yang, Guan, Men, Fujimoto, & Xu, 2013).

Genotoxicity Analysis

Brüsehafer et al. (2015) investigated the clastogenicity of 4NQO and its link to cytotoxicity, exposure duration, and p53 proficiency. This study provides insights into the mutagenic and carcinogenic properties of 4NQO, emphasizing its role as a point mutagen rather than a clastogen (Brüsehafer, Manshian, Doherty, Zaïr, Johnson, Doak, & Jenkins, 2015).

Optical Imaging in Carcinogenesis

Hellebust et al. (2013) utilized 4-nitroquinoline 1-oxide in a mouse model for studying tongue carcinogenesis. Their work focused on optical imaging techniques to detect neoplastic lesions, contributing to the development of non-invasive diagnostic methods (Hellebust, Rosbach, Wu, Nguyen, Gillenwater, Vigneswaran, & Richards-Kortum, 2013).

Genomic Instability in Carcinogenesis

Ribeiro et al. (2004) studied DNA damage in oral mucosa cells induced by 4NQO in a rat tongue carcinogenesis model. Their findings suggest that genomic instability in non-neoplastic oral cells is a significant factor in the initiation and progression of oral cancer (Ribeiro, Fávero Salvadori, da Silva, Darros, & Marques, 2004).

Safety And Hazards

4-Nitroquinoline 1-oxide, a related compound, is classified as very toxic if swallowed, irritating to skin, risk of serious damages to eyes, toxic; danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, and possible risk of harm to unborn child .

Future Directions

Research suggests that 4-Nitroquinoline 1-oxide (4NQO) induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development . This suggests that future research could focus on understanding the direct and indirect effects of 4-NQO on immune cells.

properties

IUPAC Name

2-methyl-4-nitro-1-oxidoquinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-7-6-10(12(14)15)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPLTHBJMGSMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C(=C1)[N+](=O)[O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197488
Record name 2-Methyl-4-nitroquinoline 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660394
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Methyl-4-nitroquinoline 1-oxide

CAS RN

4831-62-3
Record name 2-Methyl-4-nitroquinoline 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4831-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitroquinaldine N-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144470
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Nitroquinaldine N-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19646
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-4-nitroquinoline 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitroquinaldine 1-oxide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8LXX7Q5PC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
T Andoh, T Ide, M Saito, Y Kawazoe - Cancer Research, 1975 - AACR
… Strong carcinogens such as 4-nitroquinoline 1-oxide, 2-methyl-4-nitroquinoline 1-oxide, 6-methyl-4-nitroquinoline 1-oxide, 6-chloro-4-nitroquinoline 1-oxide, and 4-…
Number of citations: 14 aacrjournals.org
T Okano, S TAKENAKA - GANN Japanese Journal of Cancer …, 1972 - jstage.jst.go.jp
… was examined and it was found that 4-hydroxyaminoquinoline 1oxide (I), 6-chloro-4-nitroquinoline 1-oxide (II), 4-nitroquinoline 1-oxide (III), 2-methyl4-nitroquinoline 1-oxide (IV), 4-…
Number of citations: 1 www.jstage.jst.go.jp
T Okano, Y SATO - GANN Japanese Journal of Cancer Research, 1972 - jstage.jst.go.jp
Examinations were made on the interaction between some biologically active quinoline derivatives and calf thymus histone, and 13 of its constituent aliphatic amino acids. The …
Number of citations: 1 www.jstage.jst.go.jp
JS Paul, POB Montgomery Jr, JB Louis - Cancer Research, 1971 - AACR
Extended Huckel molecular orbital computations were performed on both carcinogenic and noncarcinogenic 4-nitroquinoline 1-oxides (4-NQO's) and related compounds. Distinct …
Number of citations: 23 aacrjournals.org
C Kaneko, T Naito, M Hashiba, H Fujii… - Chemical and …, 1979 - jstage.jst.go.jp
… of these photo-rearrangement reactions, and a convenient preparation procedure for 4—alkoxy—2-methquuinoline l—oxides (Ia——d) from 2-methyl—4—nitroquinoline 1—oxide (XVIII…
Number of citations: 22 www.jstage.jst.go.jp
T Okano, A ISOBE, H MATSUMOTO - GANN Japanese Journal of …, 1972 - jstage.jst.go.jp
… the intermolecular interaction between DNA and quinolines, 4, 6-dinitroquinoline 1-oxide, 6-chloro-4-nitroquinoline 1-oxide, 4-nitroquinoline 1-oxide, 2-methyl-4-nitroquinoline 1-oxide, …
Number of citations: 7 www.jstage.jst.go.jp
HF Stich, RHC San, Y Kawazoe - Mutation Research/Fundamental and …, 1973 - Elsevier
… fibroblasts were treated for 9o min with the carcinogenic and mutagenic 4-nitroquinoline 1-oxide (4NQO), 4-hydroxyaminoquinoline I-oxide (4HAQO), 2-methyl-4-nitroquinoline 1-oxide (…
Number of citations: 147 www.sciencedirect.com
C Nagata, K Fujii, SS Epstein - Nature, 1967 - nature.com
4-NITROQUINOLINE-l-OXIDE (4-NQO) is a potent water-soluble carcinogen the properties of which include phage induction 1 , mutagenicity 2 , high toxicity to single cell systems 3 , …
Number of citations: 20 www.nature.com
T Okano, H MATSUMOTO, A TAKADATE… - … Japanese Journal of …, 1974 - jstage.jst.go.jp
… spectrum of DNA decreased in the order of 4, 6-dinitroquinoline 1-oxide (I) > 6-chloro-4-nitroquinoline 1-oxide (II) > 4-nitroquinoline 1-oxide (III) > 2-methyl-4-nitroquinoline 1-oxide (IV) …
Number of citations: 1 www.jstage.jst.go.jp
TK Hodges, OE Elzam - Nature, 1967 - nature.com
INHIBITION of respiration by azide has been known for many years. It is now generally considered that azide not only inhibits electron transfer through the cytochrome chain, …
Number of citations: 13 www.nature.com

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